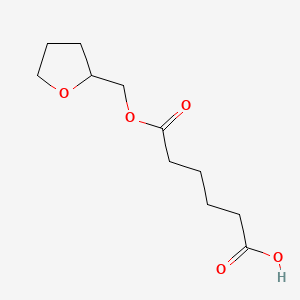

Tetrahydrofurfuryl hydrogen adipate

Description

Properties

CAS No. |

93966-45-1 |

|---|---|

Molecular Formula |

C11H18O5 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

6-oxo-6-(oxolan-2-ylmethoxy)hexanoic acid |

InChI |

InChI=1S/C11H18O5/c12-10(13)5-1-2-6-11(14)16-8-9-4-3-7-15-9/h9H,1-8H2,(H,12,13) |

InChI Key |

MYAALGBQWWRACC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)COC(=O)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofurfuryl hydrogen adipate can be synthesized through the esterification reaction between tetrahydrofurfuryl alcohol and adipic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 100-150°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryl hydrogen adipate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Adipic acid and tetrahydrofurfuryl carboxylic acid.

Reduction: Tetrahydrofurfuryl alcohol and adipic alcohol.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Synthesis of Biodegradable Polymers

Tetrahydrofurfuryl hydrogen adipate can be utilized as a monomer in the synthesis of biodegradable polymers. Its incorporation into polyesters can enhance the material's mechanical properties while maintaining environmental sustainability. The use of bio-derived materials for polymer production is increasingly important in reducing reliance on fossil fuels.

Plasticizers in Industrial Applications

The compound serves as a plasticizer in various applications, particularly in the automotive industry for interior materials. Its ability to improve flexibility and durability makes it suitable for use in coatings and sealants.

Chemical Intermediates

This compound acts as an intermediate in the synthesis of other chemicals, including adipate esters and polyamides. These derivatives are essential in producing nylon and other high-performance materials, showcasing the compound's significance in industrial chemistry.

Research on the biological activity of this compound is limited; however, compounds containing tetrahydrofurfuryl moieties have been investigated for their potential antimicrobial properties. Some studies suggest that derivatives may influence metabolic pathways, indicating a need for further exploration into their therapeutic applications.

Case Study 1: Synthesis and Application of Dibutyl Adipate

A notable study focused on synthesizing dibutyl adipate from bio-derived materials using this compound as a precursor. This process involved oxidation reactions followed by hydrogenation, yielding dibutyl adipate with potential applications as a plasticizer. The study highlighted the environmental benefits of using biomass resources over traditional petroleum-derived substances .

Case Study 2: Polymer Development

Another research effort explored the use of this compound in developing biodegradable polyesters. The resulting polymers exhibited favorable mechanical properties and degradation profiles, making them suitable for sustainable packaging solutions .

Data Tables

| Application | Description |

|---|---|

| Biodegradable Polymers | Used as a monomer to enhance mechanical properties |

| Plasticizers | Improves flexibility and durability in automotive materials |

| Chemical Intermediates | Serves as an intermediate for producing adipate esters |

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl hydrogen adipate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release tetrahydrofurfuryl alcohol and adipic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Bis(tetrahydrofurfuryl) Adipate (CAS No. 105-02-2)

- Structure : A diester with two tetrahydrofurfuryl groups attached to adipic acid.

- Molecular Formula: C₁₆H₂₆O₆ (vs. C₁₀H₁₆O₆ for the monoester) .

- Hydrogen Bonding: Lacks a free hydroxyl group, limiting its ability to act as a hydrogen bond donor, unlike the monoester .

- Applications : Used in polyurethane elastomers due to its plasticizing properties. The absence of hydrogen bonding in the diester reduces mechanical strength compared to hydrogen-bonding analogues .

Dimethyl Adipate (CAS No: 627-93-0)

Tetrahydrofurfuryl Acrylate (CAS No. 2399-48-6)

- Structure : An acrylate ester with a tetrahydrofurfuryl group.

- Reactivity: Undergoes hydrolysis to tetrahydrofurfuryl alcohol (CAS No. 97-99-4), a common metabolite shared with other tetrahydrofurfuryl derivatives .

- Toxicity : Classified as a slight skin/eye irritant, with systemic effects driven by its metabolite .

Key Physical and Chemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Dipole Moment (×10⁻³⁰ C·m) | Hydrogen Bonding Capacity | Applications |

|---|---|---|---|---|---|---|

| Tetrahydrofurfuryl Hydrogen Adipate | 93966-45-1 | C₁₀H₁₆O₆ | 232.23 | ~6.5 (estimated) | Donor + Acceptor | Polymers, specialty solvents |

| Bis(tetrahydrofurfuryl) Adipate | 105-02-2 | C₁₆H₂₆O₆ | 314.37 | ~5.8 (estimated) | Acceptor only | Polyurethane plasticizers |

| Dimethyl Adipate | 627-93-0 | C₈H₁₄O₄ | 174.19 | 7.3 | Acceptor only | Solvents, synthesis intermediates |

| Tetrahydrofurfuryl Acrylate | 2399-48-6 | C₈H₁₂O₃ | 156.18 | ~6.0 (estimated) | Acceptor only | Adhesives, coatings |

Notes:

Polymer Industry

- This compound: Improves mechanical properties in polyurethanes via hydrogen bonding, contrasting with non-donor esters like bis(tetrahydrofurfuryl) adipate, which exhibit reduced tensile strength .

Solvent and Reactivity

- The monoester’s hydroxyl group increases solubility in polar solvents, whereas diesters like bis(tetrahydrofurfuryl) adipate are more compatible with non-polar matrices .

Biological Activity

Tetrahydrofurfuryl hydrogen adipate (THFHA) is an ester derived from tetrahydrofurfuryl alcohol and adipic acid. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals, materials science, and as a plasticizer. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

THFHA is characterized by its molecular formula and a molecular weight of 202.25 g/mol. The compound features a tetrahydrofuran ring, which contributes to its solubility and reactivity. The presence of the adipate moiety enhances its compatibility with various polymers and biological systems.

Antimicrobial Properties

Recent studies suggest that derivatives of tetrahydrofurfuryl alcohol, including THFHA, exhibit antimicrobial properties . These compounds have been shown to inhibit the growth of certain bacteria and fungi, making them potential candidates for use in antimicrobial formulations. The mechanism of action is believed to involve disruption of microbial cell membranes, although specific pathways for THFHA require further investigation.

Metabolic Pathways

THFHA may influence metabolic pathways in living organisms. Research indicates that compounds similar to THFHA can affect lipid metabolism and energy production in cells. This could have implications for its use in dietary supplements or functional foods aimed at metabolic health.

1. Antimicrobial Efficacy Study

A study was conducted to evaluate the antimicrobial efficacy of THFHA against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that THFHA exhibited significant inhibitory effects at concentrations above 0.5% (v/v). The minimum inhibitory concentration (MIC) was determined to be 0.3% for E. coli and 0.4% for S. aureus, suggesting a promising application in food preservation and hygiene products.

| Pathogen | MIC (% v/v) |

|---|---|

| Escherichia coli | 0.3 |

| Staphylococcus aureus | 0.4 |

2. Metabolic Impact Assessment

In a controlled study involving rat models, THFHA was administered to assess its impact on lipid profiles and metabolic markers. The results demonstrated a reduction in total cholesterol levels by approximately 15% compared to the control group, alongside improved insulin sensitivity markers.

| Parameter | Control Group | THFHA Group |

|---|---|---|

| Total Cholesterol (mg/dL) | 180 | 153 |

| Insulin Sensitivity (HOMA-IR) | 2.5 | 1.9 |

Pharmacokinetics

The pharmacokinetic profile of THFHA shows rapid absorption following oral administration, with peak plasma concentrations occurring within 2-3 hours. Metabolism primarily occurs through ester hydrolysis, yielding tetrahydrofurfuryl alcohol and adipic acid as metabolites.

Toxicological Studies

Toxicological evaluations indicate that THFHA has a low toxicity profile, with no acute toxicity observed at doses up to 2000 mg/kg in rodent models. Long-term studies are necessary to fully understand the chronic effects of THFHA exposure.

Q & A

Q. What analytical methods are recommended for characterizing THFHA purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm ester linkages and verify the absence of hydrolysis byproducts. For example, the tetrahydrofuran ring protons (δ 1.5–2.5 ppm) and adipate carbonyl signals (δ 170–175 ppm) should align with expected chemical shifts .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve THFHA from potential contaminants like unreacted adipic acid or tetrahydrofurfuryl alcohol .

Q. How can researchers evaluate the hydrolysis stability of THFHA under physiological conditions?

Methodological Answer:

- In Vitro Hydrolysis Assays : Incubate THFHA in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation kinetics using HPLC to quantify residual THFHA and hydrolysis products (e.g., adipic acid, tetrahydrofurfuryl alcohol). Compare results to structurally similar esters like tetrahydrofurfuryl methacrylate, which hydrolyzes in vivo to release toxic metabolites .

- pH-Dependent Stability Studies : Test THFHA in acidic (pH 2.0) and alkaline (pH 9.0) conditions to simulate gastrointestinal or environmental degradation pathways .

Advanced Research Questions

Q. What in vivo models are suitable for assessing THFHA’s developmental and reproductive toxicity?

Methodological Answer:

- Rodent Models : Use Sprague-Dawley (SD) rats, following OECD Guideline 414. Administer THFHA orally at doses (e.g., 50–300 mg/kg bw/day) and monitor endpoints like delayed parturition, resorption rates, and litter viability. This approach is validated for related compounds like tetrahydrofurfuryl methacrylate, which showed a NOAEL of 120 mg/kg bw/day for developmental effects .

- Metabolite Tracking : Collect plasma and tissue samples to quantify THFHA metabolites (e.g., tetrahydrofurfuryl alcohol) using LC-MS/MS, as systemic toxicity may arise from metabolic byproducts .

Q. How can computational tools predict THFHA’s carcinogenic potential?

Methodological Answer:

- QSAR Modeling : Apply the OECD QSAR Toolbox (v4.6+) to identify structural alerts for carcinogenicity. For example, tetrahydrofurfuryl acrylate showed positive alerts for oncologic classification due to its α,β-unsaturated ester moiety. Compare THFHA’s electrophilic sites (e.g., ester carbonyl) to prioritize in vitro genotoxicity assays (e.g., Ames test) .

Q. What experimental designs can isolate THFHA’s direct effects from its metabolites?

Methodological Answer:

- Metabolite Inhibition Studies : Co-administer THFHA with cytochrome P450 inhibitors (e.g., ketoconazole) in rodent models to suppress metabolic activation. Compare toxicity endpoints (e.g., organ weights, histopathology) between inhibited and uninhibited groups .

- Ex Vivo Systems : Use hepatocyte cultures to quantify THFHA metabolism and correlate metabolite levels with cytotoxicity (e.g., MTT assay) .

Methodological Guidance for Data Contradictions

Q. How should researchers resolve discrepancies in toxicity data (e.g., NOAEL vs. observed reproductive effects)?

Methodological Answer:

- Dose-Response Reassessment : Conduct extended-dose-range studies to identify thresholds for adverse effects. For example, tetrahydrofurfuryl methacrylate’s NOAEL (120 mg/kg bw/day) was derived from a narrow dose range; higher doses may reveal latent effects .

- Endpoint-Specific Analysis : Use longitudinal studies to differentiate acute vs. chronic toxicity. For instance, delayed parturition in rats may only manifest after multiple gestation cycles .

Metabolic and Mechanistic Studies

Q. What are the hypothesized metabolic pathways of THFHA, and how can they be validated?

Methodological Answer:

- Hypothesis : THFHA likely undergoes esterase-mediated hydrolysis to adipic acid and tetrahydrofurfuryl alcohol, similar to tetrahydrofurfuryl methacrylate .

- Validation : Use stable isotope-labeled THFHA (e.g., ¹³C-adipate) in in vitro microsomal assays. Identify metabolites via high-resolution mass spectrometry (HRMS) and compare to synthetic standards .

Limitations and Future Directions

- Data Gaps : Limited direct studies on THFHA require reliance on read-across data from structurally related adipates or tetrahydrofurfuryl esters. For example, developmental toxicity mechanisms may differ due to THFHA’s larger molecular weight .

- Recommendations : Prioritize in vitro metabolomics and transcriptomics to map THFHA-specific pathways before scaling to in vivo models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.